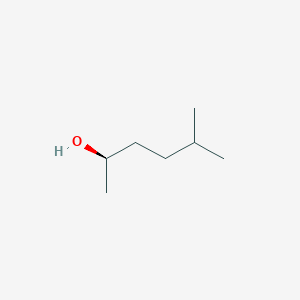

(2R)-5-methylhexan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16O |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(2R)-5-methylhexan-2-ol |

InChI |

InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |

InChI Key |

ZDVJGWXFXGJSIU-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CCC(C)C)O |

Canonical SMILES |

CC(C)CCC(C)O |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for 2r 5 Methylhexan 2 Ol

Asymmetric Catalysis Approaches to Enantiopure (2R)-5-Methylhexan-2-ol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is broadly divided into metal-mediated catalysis, where a chiral ligand coordinates to a metal center, and organocatalysis, which employs small chiral organic molecules.

Metal-Mediated Asymmetric Hydrogenation and Reduction Strategies for Ketone Precursors

The asymmetric hydrogenation and transfer hydrogenation of prochiral ketones represent powerful and widely adopted methods for synthesizing chiral secondary alcohols. These reactions are typically catalyzed by transition metal complexes, most notably those of ruthenium, rhodium, and iridium, coordinated to chiral ligands.

Pioneering work by Noyori and others led to the development of highly efficient ruthenium catalysts. semanticscholar.org These catalysts often feature a combination of a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand, like DPEN (1,2-diphenylethylenediamine). semanticscholar.org The mechanism is understood to be a "bifunctional" or "metal-ligand cooperative" process where the substrate does not directly coordinate to the metal center. semanticscholar.orgosti.gov Instead, the catalytic cycle involves the transfer of a hydride from the metal and a proton from the amine ligand to the ketone's carbonyl group within the outer coordination sphere of the catalyst. semanticscholar.org

Asymmetric transfer hydrogenation (ATH) offers an operationally simpler alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture. mdpi.comrsc.org Noyori-Ikariya type catalysts, such as (arene)Ru(TsDPEN)Cl, are exceptionally effective for this transformation. mdpi.com The activity and selectivity of these catalysts can be fine-tuned by modifying the arene ligand and the diamine backbone. semanticscholar.orgmdpi.com While specific data for 5-methylhexan-2-one is not prevalent, the high efficiencies achieved for other simple aliphatic ketones demonstrate the viability of this approach.

| Ketone Substrate | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pinacolone | RuCl₂( (R)-BINAP )( (R)-DAIPEN ) + Base | Hydrogenation | ~100 | 98 (R) | semanticscholar.org |

| 2-Octanone | (S,S)-TsDPEN-Ru(II) | Transfer Hydrogenation (HCOOH/NEt₃) | 95 | 96 (S) | mdpi.com |

| Cyclohexyl methyl ketone | RuCl₂( (S)-Xyl-P-Phos )( (S)-DAIPEN ) + Base | Hydrogenation | >99 | 99 (S) | semanticscholar.org |

Organocatalytic Routes Utilizing Chiral Catalysts for Stereoselective Formation

Organocatalysis provides a metal-free alternative for the asymmetric reduction of ketones. The most prominent method in this class is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of a ketone by a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). alfa-chemistry.comyoutube.com

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. nrochemistry.comyoutube.com This coordination activates the borane as a hydride donor while simultaneously increasing the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.com The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, orienting the smaller substituent away from the bulky group on the catalyst. youtube.com Hydride transfer occurs through a six-membered ring transition state, delivering the hydride to one specific face of the carbonyl and generating the chiral alcohol with high enantioselectivity. nrochemistry.comyoutube.com The catalyst is regenerated upon workup. nrochemistry.com This method is highly reliable and predictable for a wide range of ketones, including aliphatic ketones. alfa-chemistry.comnih.gov

| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pinacolone | (S)-Me-CBS (10) | BH₃·THF | 95 | 89 (R) | nih.gov |

| 2-Octanone | (S)-Me-CBS (10) | BH₃·THF | 92 | 69 (R) | nih.gov |

| Benzylacetone | (S)-Me-CBS (10) | BH₃·THF | 90 | 69 (R) | nih.gov |

Design and Optimization of Chiral Ligands for Enhanced Enantioselectivity in this compound Synthesis

The success of metal-mediated asymmetric catalysis is critically dependent on the structure of the chiral ligand. tcichemicals.comnih.gov The ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the reduction. tcichemicals.com The design and optimization of these ligands are therefore central to achieving high enantioselectivity.

Chiral phosphine (B1218219) ligands, particularly bidentate phosphines, have been extensively studied. nih.govnih.gov Ligands are broadly categorized based on the location of their chiral element, such as those with backbone chirality (e.g., BINAP, DuPhos) or those that are chiral at the phosphorus atom (P-chirogenic ligands, e.g., DIPAMP). tcichemicals.com Key structural parameters that are optimized include:

Bite Angle: The P-Metal-P angle influences the rigidity and geometry of the catalytic complex, which in turn affects enantioselectivity.

Steric Hindrance: Bulky substituents on the phosphine can create steric walls that effectively block one approach of the substrate to the active site, favoring the other.

Electronic Properties: The electron-donating or -withdrawing nature of the ligand can modify the reactivity of the metal center. Electron-rich ligands often lead to higher catalytic activity. nih.gov

For bifunctional catalysts of the Noyori type, the chiral diamine ligand is equally important. semanticscholar.org The combination of the chiral diphosphine and the chiral diamine creates a "matched/mismatched" effect, where one diastereomeric combination of ligands results in a significantly more active and selective catalyst than the other. semanticscholar.org Rational design involves the systematic modification of these ligand scaffolds to find the optimal combination for a specific substrate class, such as the aliphatic ketone 5-methylhexan-2-one.

Biocatalytic Synthesis of this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are lauded for their exceptional selectivity (chemo-, regio-, and stereo-), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental compatibility. cloudfront.netnih.gov

Enzymatic Reduction of 5-Methylhexan-2-one by Ketoreductases

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. cloudfront.net This reaction requires a hydride source, typically from the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). nih.gov

The stereochemical outcome of the reduction is often predictable by Prelog's rule, which relates the stereopreference of the enzyme to the relative steric bulk of the two substituents flanking the carbonyl. Enzymes that deliver a hydride to the Re-face of the ketone are termed "Prelog" selective and produce the (S)-alcohol from a methyl ketone, while "anti-Prelog" enzymes deliver to the Si-face to yield the (R)-alcohol. To produce this compound, an "anti-Prelog" KRED is required.

A major challenge in using isolated enzymes is the high cost of the cofactor. Therefore, an efficient cofactor regeneration system is essential for a practical process. A common strategy is to use a secondary enzyme, like glucose dehydrogenase (GDH), which oxidizes an inexpensive substrate (e.g., glucose) to regenerate the NADPH cofactor. Alternatively, a substrate-coupled system using a sacrificial alcohol like isopropanol and a second dehydrogenase can be employed. cloudfront.net Modern enzyme screening kits offer a wide array of KREDs with diverse substrate specificities and stereoselectivities, allowing for the rapid identification of a suitable biocatalyst for the reduction of 5-methylhexan-2-one. cloudfront.netresearchgate.net

| Ketone Substrate | Enzyme Source/Name | Cofactor System | Conversion (%) | Enantiomeric Excess (ee, %) & (Configuration) | Reference |

|---|---|---|---|---|---|

| 2-Octanone | KRED-NADH-027 | GDH/Glucose | >99 | >99 (S) | cloudfront.net |

| 2-Octanone | KRED-P1-H01 | GDH/Glucose | >99 | >99 (R) | cloudfront.netresearchgate.net |

| Ethyl acetoacetate | KRED from Hansenula polymorpha | GDH/Glucose | ~80 | >99 (S) | scispace.com |

Microorganism-Mediated Biotransformations for Stereoselective Production

Using whole microbial cells (e.g., bacteria, yeast, fungi) is an alternative to isolated enzymes that offers several advantages. The enzymes are retained within their natural cellular environment, which can enhance stability. nih.govresearchgate.net Critically, whole cells possess the inherent metabolic machinery to regenerate cofactors, eliminating the need for an external regeneration system. nih.gov Often, the addition of a simple and inexpensive cosubstrate like glucose is sufficient to fuel the regeneration cycle. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a classic and widely used biocatalyst for the asymmetric reduction of ketones. wikipedia.orgjst.go.jp It is inexpensive, readily available, and easy to handle. jst.go.jp However, a significant drawback is that yeast contains a multitude of different reductase enzymes, some with opposing stereoselectivities (both Prelog and anti-Prelog). nih.gov This can result in the formation of a mixture of (R) and (S) alcohol enantiomers, leading to low enantiomeric excess. The final stereochemical outcome depends on which endogenous enzyme has the highest activity and selectivity for the specific substrate. nih.gov

Screening different microbial strains is crucial, as organisms like Rhodotorula glutinis or various fungi can exhibit superior selectivity for certain ketones compared to baker's yeast. nih.gov Genetic engineering techniques can also be employed to create recombinant yeast strains where specific, undesirable reductase genes are knocked out and a desired reductase is overexpressed, leading to highly stereoselective reagents. nih.gov

| Ketone Substrate | Microorganism | Cosubstrate | Yield (%) | Enantiomeric Excess (ee, %) & (Configuration) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Saccharomyces cerevisiae (Baker's Yeast) | Glucose | ~85 | >95 (S) | jst.go.jpbiomedpharmajournal.org |

| Ethyl 3-oxopentanoate | Rhodotorula glutinis | Not specified | 92 | >99 (R) | nih.gov |

| 2-Methylcyclohexanone | Fusarium sp. | Not specified | N/A | High selectivity for cis-alcohol | nih.gov |

Strategies for Enzyme Engineering and Directed Evolution to Improve Enantioselectivity and Yields

Enzyme engineering and directed evolution are powerful techniques used to tailor the properties of enzymes for specific industrial and synthetic applications. acs.org These methods mimic the process of natural selection in a laboratory setting to develop enzymes with enhanced characteristics, such as improved activity, stability, substrate specificity, and, crucially for chiral synthesis, high enantioselectivity. wikipedia.org

The core principle of directed evolution involves iterative rounds of genetic diversification (mutagenesis), followed by high-throughput screening or selection to identify mutant enzymes with the desired improvements. wikipedia.org This process allows for the optimization of an enzyme's performance without needing a deep understanding of its structure-function relationships. For the synthesis of chiral alcohols, enzymes like alcohol dehydrogenases (ADHs) are primary targets for such engineering efforts. nih.govrsc.org

While specific literature detailing the directed evolution of an enzyme solely for the production of this compound is not extensively documented, the general strategy is well-established for similar secondary alcohols. The process would typically begin with the selection of a naturally occurring ADH that shows some, albeit low, activity and selectivity for the reduction of the corresponding ketone, 5-methyl-2-hexanone (B1664664). Through rounds of directed evolution, mutations would be introduced into the enzyme's active site to create a library of variants. This library would then be screened to identify mutants that exhibit higher conversion rates and, most importantly, a strong preference for producing the (R)-enantiomer of the alcohol.

Table 1: General Workflow for Directed Evolution of an Alcohol Dehydrogenase

| Step | Description | Key Activities |

| 1. Gene Identification | Identify a gene encoding a parent enzyme (e.g., an alcohol dehydrogenase) with baseline activity for the target substrate. | Gene sequencing, database mining. |

| 2. Library Creation | Introduce random mutations into the gene using techniques like error-prone PCR or DNA shuffling. | Mutagenesis, gene cloning. |

| 3. Transformation | Insert the mutated genes into a host organism (e.g., E. coli) for expression. | Electroporation, heat shock. |

| 4. Screening/Selection | Assay the enzyme variants for improved enantioselectivity and activity towards the target substrate (5-methyl-2-hexanone). | High-throughput screening, chiral chromatography. |

| 5. Isolation | Identify and isolate the "hit" variants that show the most significant improvements. | DNA sequencing of improved variants. |

| 6. Iteration | Use the best-performing mutant gene as the template for the next round of mutagenesis and screening. | Repeat steps 2-5. |

Strategies such as structure-guided directed evolution can further refine this process. By analyzing the crystal structure of the enzyme, mutations can be targeted to specific amino acid residues within the active site that are likely to influence substrate binding and stereocontrol, potentially leading to more rapid improvements in enantioselectivity. rsc.org

Chiral Auxiliary-Based Synthetic Pathways Towards this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is cleaved from the molecule and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

Several types of chiral auxiliaries have been developed, each suited for different classes of reactions. For the synthesis of a chiral alcohol like this compound, a plausible strategy would involve the asymmetric alkylation of an enolate derived from a ketone or the asymmetric reduction of a ketone bearing a chiral auxiliary.

For instance, a well-established method involves the use of SAMP/RAMP hydrazones. In a hypothetical pathway, 5-methyl-2-hexanone could be derivatized with a chiral hydrazine (B178648) such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The resulting chiral hydrazone can be deprotonated to form a stereochemically defined enolate, which can then react with an electrophile. Subsequent cleavage of the auxiliary would yield the desired chiral product.

Another prominent class of auxiliaries includes the Evans oxazolidinones. wikipedia.org A synthetic route could involve attaching an acyl group to an Evans auxiliary and then performing a stereoselective aldol (B89426) reaction to establish the required stereocenter. Further chemical transformations would be necessary to convert the resulting product into this compound, followed by the removal of the auxiliary.

Table 2: Comparison of Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Key Feature |

| Evans Oxazolidinones | Aldol, Alkylation, Acylation | Rigid structure provides excellent facial shielding of the enolate. |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones/aldehydes | Forms a chiral aza-enolate that directs the approach of electrophiles. |

| Pseudoephedrine Amides | Asymmetric α-alkylation of carboxylic acids | The auxiliary chelates to the lithium enolate, creating a rigid structure that directs alkylation. wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions, Diels-Alder | Used as a chiral ester to control the stereochemistry of pericyclic reactions. wikipedia.org |

While a specific, optimized chiral auxiliary-based synthesis for this compound is not prominently featured in the literature, these established methodologies provide a clear and reliable framework for its potential synthesis with high stereocontrol.

Chemoenzymatic and Dynamic Kinetic Resolution Strategies for Enantiopure this compound

Chemoenzymatic strategies leverage the high selectivity of enzymes in combination with traditional chemical reactions to achieve efficient syntheses. One of the most powerful chemoenzymatic methods for producing enantiopure alcohols is kinetic resolution.

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, is highly effective for the resolution of secondary alcohols. Research has demonstrated the successful kinetic resolution of racemic (±)-5-methylhexan-2-ol using this enzyme. researchgate.net In this process, the enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. This method can produce both the (R)-alcohol and the (S)-acetate with excellent enantiomeric excess. researchgate.net

Table 3: Enzymatic Kinetic Resolution of (±)-5-Methylhexan-2-ol

| Enzyme | Acylating Agent | Solvent | Product 1 (Alcohol) | Product 2 (Acetate) |

| Candida antarctica Lipase B (Novozym 435) | Vinyl acetate (B1210297) | Hexane | (R)-5-methylhexan-2-ol (>99% ee) | (S)-5-methylhexan-2-yl acetate (>99% ee) |

| Data sourced from a study on the kinetic resolution of aliphatic secondary alcohols. researchgate.net |

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. su.se To overcome this, a more advanced strategy known as Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. su.semdpi.com This continuous racemization ensures that the substrate pool for the enzyme is never depleted, allowing for a theoretical conversion of up to 100% of the racemic starting material into a single, enantiopure product. su.se

A typical DKR setup for producing this compound would involve two catalysts:

An Acylation Catalyst: An enzyme, such as Novozym 435, to selectively acylate the (S)-enantiomer.

A Racemization Catalyst: A chemical catalyst, often a ruthenium complex (e.g., Shvo's catalyst), to continuously racemize the unreacted (R)-5-methylhexan-2-ol back to a racemic mixture. su.se

Chemical Transformations and Reaction Pathways of 2r 5 Methylhexan 2 Ol

Stereospecific Reactions Involving the Hydroxyl Group of (2R)-5-Methylhexan-2-ol

The hydroxyl group of this compound is a prime site for stereospecific reactions that proceed with either retention or inversion of configuration at the C-2 stereocenter. One of the most effective methods for achieving such transformations is through enzymatic kinetic resolution. Lipases, in particular, have demonstrated high efficacy in discriminating between the enantiomers of racemic secondary alcohols, including structurally similar compounds.

For instance, the kinetic resolution of racemic 6-methyl-5-hepten-2-ol, an analogue of 5-methylhexan-2-ol, has been successfully achieved using lipase-catalyzed acetylation. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) like Novozym 435 (immobilized Candida antarctica lipase B). This enzymatic acylation preferentially occurs on one enantiomer, leading to the formation of an enantioenriched acetate and the unreacted, enantioenriched alcohol of the opposite configuration. Specifically, the (R)-acetate and the (S)-alcohol can be obtained with high enantiomeric excess (ee).

This methodology can be applied to a racemic mixture of 5-methylhexan-2-ol to selectively acylate the (S)-enantiomer, leaving behind the unreacted this compound with high optical purity. The efficiency of this resolution is highly dependent on the choice of enzyme, acyl donor, and solvent, as outlined in the table below.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Acyl Donor | Solvent | Product (R-enantiomer) | Product (S-enantiomer) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Novozym 435 | Vinyl Acetate | Hexane | (R)-acetate | (S)-alcohol | >98% |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | (R)-acetate | (S)-alcohol | High |

| Burkholderia cepacia Lipase | Vinyl Acetate | 1,4-Dioxane | (R)-acetate | (S)-alcohol | >99% |

Derivatization Strategies for Advanced Synthetic Applications and Stereochemical Probing

The conversion of the hydroxyl group of this compound into other functional groups opens up a wide array of synthetic possibilities and provides methods for confirming its stereochemical integrity.

Formation of Chiral Esters and Ethers as Diagnostic Tools

Esterification and etherification of this compound not only modify its chemical properties for further reactions but can also be used to determine its enantiomeric purity. By reacting the alcohol with a chiral derivatizing agent, a pair of diastereomers is formed, which can then be analyzed by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For example, esterification with a chiral acid chloride or anhydride, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), produces diastereomeric esters. The distinct signals of these diastereomers in ¹H or ¹⁹F NMR spectra allow for the precise determination of the enantiomeric excess of the original alcohol.

Conversion to Chiral Halides and Amines for Diverse Synthetic Intermediates

The hydroxyl group of this compound can be replaced by a halogen or an amino group to generate valuable chiral intermediates. These transformations often proceed with a defined stereochemical outcome.

Conversion to Chiral Halides: The reaction of this compound with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) typically proceeds via an Sₙ2-type mechanism, resulting in the formation of the corresponding (S)-2-chloro-5-methylhexane or (S)-2-bromo-5-methylhexane with inversion of configuration.

Conversion to Chiral Amines: The Mitsunobu reaction is a powerful tool for converting secondary alcohols into a variety of functional groups, including amines, with clean inversion of stereochemistry. organic-chemistry.org In this reaction, this compound is treated with a nucleophile, such as phthalimide, in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). The resulting N-alkylated phthalimide can then be hydrolyzed to yield the (S)-5-methylhexan-2-amine.

Mechanistic Investigations of Stereochemical Outcomes in Transformations Involving this compound

The stereochemical outcome of reactions involving this compound is dictated by the reaction mechanism.

In Sₙ2 reactions , such as the conversion to halides with PBr₃ or the Mitsunobu reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. This backside attack forces an inversion of the stereochemical configuration at the chiral center. The mechanism of the Mitsunobu reaction involves the in situ formation of an alkoxyphosphonium salt from the alcohol and the phosphine (B1218219)/azodicarboxylate adduct. This salt is then susceptible to nucleophilic attack, leading to the displacement of the triphenylphosphine oxide leaving group and inversion of the stereocenter.

In contrast, oxidation reactions that convert the alcohol to a ketone generally proceed with retention of configuration at the α-carbon. This is because the reaction mechanism, for instance in a Swern oxidation, involves the deprotonation of the carbon atom adjacent to the oxygen, without breaking the bond to the chiral center itself.

Understanding these mechanistic principles is crucial for predicting and controlling the stereochemical outcome of transformations involving this compound, thereby enabling its effective use in the synthesis of complex chiral molecules.

Advanced Analytical Methodologies for Stereochemical Purity and Absolute Configuration Determination of 2r 5 Methylhexan 2 Ol

Chromatographic Techniques for Chiral Resolution and Enantiomeric Excess Quantification

Chromatographic methods are the cornerstone for separating and quantifying enantiomers. Both gas and liquid chromatography offer powerful tools for assessing the enantiomeric excess (ee) of chiral alcohols like 5-methylhexan-2-ol.

Chiral Gas Chromatography (GC) is a highly effective technique for the separation of volatile enantiomers. The direct separation of the enantiomers of 5-methylhexan-2-ol can be achieved without derivatization using a capillary column coated with a chiral stationary phase (CSP). nih.gov

Method Development: The most successful CSPs for separating chiral alcohols are based on derivatized cyclodextrins. gcms.czchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form a chiral cavity into which one of the enantiomers may fit preferentially, leading to differential retention times. chromatographyonline.com For secondary alcohols such as 5-methylhexan-2-ol, β-cyclodextrin derivatives, like permethylated β-cyclodextrin, are often employed. mdpi.com

Key parameters that are optimized during method development include the choice of the specific cyclodextrin (B1172386) derivative, column temperature, carrier gas flow rate, and column dimensions. Lower elution temperatures generally enhance enantioselectivity, leading to better resolution between the enantiomeric peaks. chromatographyonline.com Therefore, a compromise between analysis time and resolution is often necessary. Acylation of the alcohol to form a volatile ester, such as an acetate (B1210297), can sometimes improve separation by reducing polarity and enhancing volatility. nih.gov

Method Validation: A chiral GC method must be validated to ensure its reliability for quantifying enantiomeric excess. chromatographyonline.com Validation parameters, guided by principles from the International Conference on Harmonisation (ICH), typically include specificity, linearity, precision, accuracy, and limit of quantification (LOQ). chromatographyonline.com

Specificity: The ability of the method to resolve the (2R)-enantiomer from the (2S)-enantiomer and any other impurities.

Linearity: Assessed by analyzing samples with varying known ratios of the two enantiomers to demonstrate a linear relationship between the peak area ratio and the concentration ratio.

Precision: The closeness of agreement between a series of measurements, assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: The agreement between the measured ee and the true value, often determined by analyzing samples with a known quantity of the minor enantiomer spiked in.

Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Condition |

|---|---|

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Derivatized β-cyclodextrin |

| Carrier Gas | Hydrogen or Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injector Temperature | 230°C |

| Oven Program | 60°C (hold 2 min), then ramp at 2°C/min to 150°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for enantioseparation. It can be applied through two main strategies: direct separation on a CSP or indirect separation after derivatization. sigmaaldrich.com

Direct Method: The direct approach involves using a column packed with a CSP. For chiral alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) and Pirkle-type CSPs are highly effective. ucdavis.edunih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different interaction energies. sigmaaldrich.com Mobile phases are typically non-polar, such as hexane/isopropanol (B130326) mixtures, for normal-phase chromatography. researchgate.net

Indirect Method: The indirect method involves reacting the racemic alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. sigmaaldrich.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a silica (B1680970) or C18 column). mdpi.com A common CDA for alcohols is a chiral isocyanate or a chiral carboxylic acid. This approach is useful when direct methods fail or when enhanced detection sensitivity is needed, as a chromophore can be introduced during derivatization.

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm (if derivatized) or Refractive Index (RI) |

Spectroscopic Approaches to Stereochemical Assignment and Conformational Analysis

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for determining the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by converting them into diastereomers (either covalently or non-covalently). phenomenex.com

Chiral Derivatizing Agents (CDAs): The most established NMR method for determining the absolute configuration of secondary alcohols is the Mosher's method. acs.orgnih.gov This involves reacting the alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers induces different shielding/deshielding effects on the protons near the chiral center. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be assigned. phenomenex.comnih.gov

Chiral Shift Reagents (CSRs): An alternative approach involves the use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). These reagents form transient diastereomeric complexes with the alcohol in the NMR tube. The paramagnetic lanthanide ion induces large shifts in the signals of nearby protons, and the magnitude of these shifts differs for each enantiomer, allowing for their resolution and quantification.

| Step | Description |

|---|---|

| 1. Derivatization | React the alcohol with both (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions to form two diastereomeric esters. |

| 2. NMR Analysis | Acquire ¹H NMR spectra for both diastereomeric products. |

| 3. Signal Assignment | Assign the proton signals for the R' and R'' groups in both spectra. |

| 4. Calculate Δδ | Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester). |

| 5. Assign Configuration | Based on the established Mosher's model, protons with Δδ > 0 are assigned to one side of the molecule, and those with Δδ < 0 to the other, revealing the absolute configuration. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information on the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of a molecule. The absolute configuration of a molecule like (2R)-5-methylhexan-2-ol is determined by comparing its experimental VCD spectrum with a theoretical spectrum calculated for a known configuration (e.g., the R-enantiomer). These theoretical spectra are generated using quantum chemical methods, such as Density Functional Theory (DFT). A match between the experimental spectrum and the calculated spectrum for the R-configuration confirms the absolute stereochemistry as R. If the experimental spectrum is a mirror image of the calculated one, the configuration is S.

Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the ultraviolet-visible region of the spectrum, measuring differential absorption during electronic transitions. For molecules lacking a strong chromophore, like 5-methylhexan-2-ol, ECD is less applicable. However, if the molecule is derivatized to include a chromophore, ECD can become a powerful tool. The principle remains the same: the experimental ECD spectrum is compared with quantum chemically calculated spectra to assign the absolute configuration.

| Step | Procedure |

|---|---|

| 1. Measurement | Record the experimental VCD and IR spectra of the enantiopure sample in a suitable solvent (e.g., CDCl₃). |

| 2. Conformational Search | Perform a computational search to identify all low-energy conformers of the molecule. |

| 3. Quantum Calculation | For each stable conformer of one enantiomer (e.g., R), calculate the theoretical VCD and IR spectra using DFT (e.g., B3LYP/6-31G(d)). |

| 4. Boltzmann Averaging | Generate a final theoretical spectrum by averaging the spectra of all conformers, weighted by their calculated Boltzmann populations. |

| 5. Comparison | Compare the experimental VCD spectrum with the final calculated spectrum. A direct match confirms the configuration, while a mirror-image match indicates the opposite configuration. |

Mass Spectrometry-Based Methods for Chiral Discrimination (e.g., Chiral Recognition Mass Spectrometry)

Mass spectrometry (MS) is inherently "chiral-blind" as enantiomers have identical mass-to-charge ratios. However, chiral discrimination can be achieved by inducing a chiral environment, typically through the formation of diastereomeric complexes.

Chiral recognition mass spectrometry often employs the "kinetic method." In this approach, a mixture of enantiomers is allowed to form non-covalent complexes with a chiral selector molecule (e.g., a chiral amino acid or a cyclodextrin derivative) in the gas phase of the mass spectrometer. These diastereomeric cluster ions are then mass-selected and subjected to collision-induced dissociation (CID).

The two diastereomeric complexes will often have different stabilities and, therefore, different fragmentation rates or pathways. By comparing the ratio of fragment ions to precursor ions for the complexes formed from the R- and S-enantiomers, it is possible to distinguish between them and quantify their relative amounts. This method is highly sensitive and requires only small amounts of sample. For instance, the enantiomeric content of chiral alcohols can be determined by derivatization with a chiral acylating agent and subsequent analysis by electrospray ionization mass spectrometry (ESI-MS), where the diastereomeric products show different fragmentation efficiencies.

Role of 2r 5 Methylhexan 2 Ol As a Chiral Synthon in Complex Molecule Synthesis

Utilization in the Enantioselective Synthesis of Bioactive Compounds and Pharmaceuticals

The incorporation of chiral centers is a critical aspect of modern drug design, as the enantiomers of a pharmaceutical compound often exhibit significantly different biological activities. (2R)-5-methylhexan-2-ol can serve as a chiral starting material for the synthesis of such molecules. The hydroxyl group can be readily converted into other functionalities, or the entire molecule can be incorporated as a substructure within a larger, more complex bioactive target.

For instance, the alkyl chain of this compound could be functionalized or modified to construct key fragments of pharmaceuticals where a specific stereoisomer is required for therapeutic efficacy. The synthetic strategy would typically involve the protection of the hydroxyl group, followed by chain elaboration and subsequent deprotection and functional group interconversion.

Table 1: Potential Bioactive Scaffolds Incorporating the this compound Moiety

| Target Scaffold | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Chiral side-chains of enzyme inhibitors | Acylation or etherification of the hydroxyl group, followed by chain extension. | Antiviral, Anticancer |

| Fragments of ion channel modulators | Conversion of the alcohol to a leaving group for nucleophilic substitution. | Neurological disorders |

Application in the Stereocontrolled Construction of Natural Product Cores and Analogs

Natural products remain a significant source of inspiration for the development of new therapeutic agents. The stereochemically rich and diverse structures of natural products often pose considerable synthetic challenges. This compound can be envisioned as a valuable chiral pool starting material for the construction of specific fragments of natural products.

The stereocenter at C2 can be used to direct the formation of new stereocenters in adjacent or remote positions through diastereoselective reactions. For example, the hydroxyl group could direct metal-catalyzed reactions or participate in substrate-controlled transformations, thereby ensuring the desired stereochemical outcome in the construction of a natural product's core structure. Furthermore, the synthesis of analogs of natural products, where the isobutyl group of this compound replaces a different alkyl substituent, could lead to the discovery of new bioactive compounds with improved properties.

Development of Novel Chiral Auxiliaries and Ligands Derived from this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. This compound is a suitable candidate for the development of new chiral auxiliaries. By attaching this chiral alcohol to a prochiral substrate, one face of the substrate can be effectively blocked, directing the approach of a reagent to the opposite face.

Moreover, derivatives of this compound can be synthesized to act as chiral ligands in asymmetric catalysis. For example, the alcohol could be converted into phosphine (B1218219), amine, or N-heterocyclic carbene ligands. These ligands could then be coordinated to a transition metal center to create a chiral catalyst capable of promoting a wide range of enantioselective reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Class | Synthetic Approach | Potential Catalytic Application |

|---|---|---|

| Chiral Phosphines | Conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a diarylphosphine. | Asymmetric Hydrogenation |

| Chiral Amines | Reductive amination of the corresponding ketone or conversion to an azide followed by reduction. | Asymmetric Aldol (B89426) Reactions |

Investigations into Stereochemical Control and Regioselectivity in Reactions Employing this compound

The inherent chirality of this compound can be harnessed to influence the stereochemical and regiochemical outcomes of various organic reactions. When used as a chiral solvent, additive, or co-catalyst, it can create a chiral environment that biases the transition state of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the other.

Furthermore, when the hydroxyl group of this compound is converted into a directing group, it can control the regioselectivity of reactions occurring at other positions in the molecule. For instance, a bulky silyl ether protecting group derived from this alcohol could direct metallation or addition reactions to a specific site due to steric hindrance. Detailed mechanistic studies and systematic screening in a variety of transformations would be necessary to fully elucidate the potential of this chiral building block to control stereochemistry and regioselectivity.

Theoretical and Computational Studies on 2r 5 Methylhexan 2 Ol

Conformational Analysis and Potential Energy Surfaces of (2R)-5-Methylhexan-2-ol

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface (PES) with multiple local minima corresponding to different stable conformers.

Conformational analysis of similar acyclic alcohols, such as 2-hexanol (B165339), has been successfully performed using techniques like chirped-pulse Fourier-transform microwave spectroscopy combined with ab initio calculations. researchgate.net These studies reveal that the most stable conformers are typically those with an "all-anti" or straight-chain carbon backbone, which minimizes steric hindrance. researchgate.net For this compound, the rotation around the C-C and C-O bonds would be the primary source of conformational isomerism.

The relative energies of different conformers are determined by a balance of steric repulsions and stabilizing intramolecular interactions, such as weak hydrogen bonds. The orientation of the hydroxyl group is particularly important. It can act as both a hydrogen bond donor and acceptor, potentially interacting with other parts of the molecule.

A systematic scan of the potential energy surface of this compound would likely be performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). researchgate.net Such a scan would involve systematically rotating key dihedral angles and calculating the energy at each point to map out the PES. The resulting surface would show the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them.

Interactive Data Table: Predicted Low-Energy Conformers of a Similar Chiral Alcohol (2-Hexanol)

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles |

|---|---|---|

| all-anti | 0.0 | ~180°, ~180°, ~180° |

| gauche-1 | ~1.5 | ~60°, ~180°, ~180° |

| gauche-2 | ~2.0 | ~180°, ~60°, ~180° |

| gauche-gauche | > 4.0 | ~60°, ~60°, ~180° |

For this compound, the presence of the isobutyl group at the 5-position would introduce additional steric constraints, likely influencing the relative energies of the conformers compared to a straight-chain analogue.

Quantum Chemical Calculations of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic features of molecules. For this compound, methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and chiroptical properties like vibrational circular dichroism (VCD).

Vibrational Spectroscopy (IR and VCD): Theoretical calculations of IR spectra for alcohols have been shown to be highly effective, especially in understanding the effects of hydrogen bonding. pku.edu.cnacs.orgnih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental spectra to confirm the presence of specific functional groups and to identify the conformers present in a sample. pku.edu.cnacs.orgnih.gov

For a chiral molecule like this compound, VCD spectroscopy is particularly powerful. VCD measures the differential absorption of left and right circularly polarized infrared light. Since VCD signals are highly sensitive to the three-dimensional arrangement of atoms, comparing an experimental VCD spectrum to the computationally predicted spectrum of a specific enantiomer allows for the unambiguous determination of its absolute configuration. acs.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be predicted. These calculations can help in the assignment of complex spectra and can also be used to distinguish between different conformers, as the local electronic environment of a nucleus can vary significantly with conformation.

Data Table: Typical Calculated vs. Experimental Vibrational Frequencies for Alcohols

The following table provides an example of how calculated vibrational frequencies for a generic secondary alcohol correlate with experimental values, particularly for the characteristic O-H stretch.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Assignment |

|---|---|---|---|

| O-H Stretch (Free) | ~3650 | ~3670 | Non-hydrogen-bonded hydroxyl group |

| O-H Stretch (H-bonded dimer) | ~3500 | ~3520 | Hydroxyl group acting as H-bond donor and acceptor |

| C-H Stretch (sp³) | 2850-3000 | 2870-3020 | Stretching of C-H bonds in the alkyl chain |

| C-O Stretch | 1050-1150 | 1060-1160 | Stretching of the carbon-oxygen bond |

Molecular Modeling and Docking Studies Related to Enantioselective Recognition

Molecular modeling and docking are powerful computational techniques used to study the interactions between a small molecule (ligand) and a macromolecule (receptor), such as an enzyme. For this compound, these methods are particularly relevant for understanding how its chirality is recognized by enzymes, a process fundamental to enantioselective biocatalysis.

Enzymes like lipases and alcohol dehydrogenases are widely used for the kinetic resolution of racemic alcohols. nih.govqub.ac.uk These enzymes possess chiral active sites that preferentially bind one enantiomer over the other. Molecular docking simulations can elucidate the structural basis for this enantioselectivity.

The process typically involves:

Obtaining the 3D structure of the enzyme: This is usually sourced from a protein database like the Protein Data Bank (PDB).

Building the 3D structure of the ligand: The (2R) and (2S) enantiomers of 5-methylhexan-2-ol are built and their geometries optimized using quantum chemical methods.

Docking the ligands into the enzyme's active site: A docking program (e.g., AutoDock, GOLD) is used to predict the most favorable binding poses of each enantiomer within the active site. The program calculates a binding score, which is an estimate of the binding affinity.

Analyzing the interactions: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, steric clashes) between the ligand and the amino acid residues of the enzyme.

For a secondary alcohol, the two alkyl groups attached to the chiral carbon are of different sizes. In enantioselective enzymes, the active site often has a "small" and a "large" binding pocket. The enantiomer that fits better, placing its small group in the small pocket and its large group in the large pocket, will bind more favorably and react faster. nih.gov Docking studies can visualize this "fit" and quantify the energy differences between the binding of the two enantiomers, providing a rationale for the observed enantioselectivity. rug.nl

Prediction of Reactivity and Stereoselectivity Using Advanced Computational Methods

Advanced computational methods can go beyond static structures and predict the outcome of chemical reactions. For this compound, these methods can be used to predict its reactivity in various chemical transformations and to understand the origins of stereoselectivity in reactions where it is a substrate.

Transition State Theory and DFT: The stereoselectivity of many chemical reactions is determined by the relative energies of the transition states leading to the different stereoisomeric products. rsc.org Using DFT, it is possible to locate the transition state structures for a given reaction and calculate their energies. The difference in the activation energies (ΔΔG‡) between the two competing pathways (e.g., reaction at the pro-R vs. pro-S face of a prochiral ketone to form the (R) or (S) alcohol) can be used to predict the enantiomeric excess (ee) of the product. rsc.org

For reactions involving this compound, such as an oxidation or esterification, computational methods can model the reaction mechanism and identify the stereodetermining step. By comparing the activation energies for the reaction of the (2R) enantiomer versus the (2S) enantiomer, one can predict which will react faster in a kinetic resolution. nih.gov

Machine Learning and Quantitative Structure-Activity Relationships (QSAR): More recently, machine learning (ML) has emerged as a powerful tool for predicting the stereoselectivity of reactions. bohrium.comresearchgate.net By training an ML model on a large dataset of reactions with known outcomes, it is possible to develop predictive models that can estimate the enantioselectivity for new substrates and catalysts. These models often use descriptors derived from computational chemistry (e.g., steric parameters, electronic properties) to represent the molecules involved. While developing a specific model for this compound would require a substantial dataset, these approaches represent the cutting edge in the computational prediction of stereoselectivity. bohrium.comresearchgate.net

Data Table: Example of Calculated Activation Energies for a Stereoselective Reaction

This hypothetical data illustrates how computational chemistry can predict the outcome of a kinetic resolution of a racemic secondary alcohol by a chiral catalyst.

| Reactant Enantiomer | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| (R)-Alcohol | TS-R | 15.2 | The (R)-enantiomer has a lower activation energy and is predicted to react faster. |

| (S)-Alcohol | TS-S | 17.5 |

Natural Occurrence and Biosynthetic Pathways of Enantiomerically Enriched 5 Methylhexan 2 Ol in Non Human Systems

Identification and Distribution in Microbial Fermentation Products and Flavor Profiles

While the specific enantiomeric distribution of 5-methylhexan-2-ol in many microbial fermentations has not been extensively documented, the analysis of chiral alcohols in fermented beverages like Baijiu provides a relevant precedent. Studies on compounds such as 2-pentanol in Baijiu have shown a distinct enantiomeric imbalance, with one enantiomer often dominating. For instance, in various types of Baijiu, the (R)-enantiomer of 2-pentanol was found to be predominant mdpi.com. This suggests that the microorganisms involved in the fermentation, or the enzymes they produce, possess stereoselective capabilities for the synthesis of secondary alcohols.

Table 1: Enantiomeric Distribution of a Representative Secondary Alcohol in Fermented Beverages

| Compound | Beverage Type | Predominant Enantiomer | Average Enantiomeric Ratio (R:S) |

| 2-Pentanol | Soy Sauce Aroma-type Baijiu | (R)-2-pentanol | 72:28 |

| 2-Pentanol | Strong Aroma-type Baijiu | (R)-2-pentanol | 64:36 |

| 2-Pentanol | Light Aroma-type Baijiu | (R)-2-pentanol | 94:6 |

| 2-Pentanol | Rice Aroma-type Baijiu | (R)-2-pentanol | 100:0 |

Data sourced from a study on Baijiu and is presented here to illustrate the principle of enantiomeric enrichment of secondary alcohols in fermented products. mdpi.com

Presence and Putative Ecological Roles in Plant Metabolomes

Plants produce a vast array of secondary metabolites, including volatile organic compounds that play crucial roles in their interactions with the environment. These compounds can act as attractants for pollinators, deterrents against herbivores, or as signaling molecules in plant-plant communication. While the presence of the racemic mixture of 5-methylhexan-2-ol has been noted in some natural products, such as ginger root oil, specific analysis of its enantiomeric composition in the plant kingdom is not widely reported.

The chirality of these volatile molecules is often critical to their biological activity. Therefore, it is anticipated that if 5-methylhexan-2-ol is produced by a plant, it is likely to be in an enantiomerically enriched form. The ecological role of such a chiral alcohol could be multifaceted, potentially contributing to the plant's defense mechanisms or its reproductive strategies. The specific functions would be dependent on the enantiomeric form produced and the ecological context of the plant. Further research into the analysis of chiral volatiles in plant metabolomes is necessary to determine the natural occurrence and ecological significance of (2R)-5-methylhexan-2-ol.

Enzymology and Molecular Mechanisms of Biosynthetic Pathways Leading to Chiral 5-Methylhexan-2-ol in Lower Organisms

The biosynthesis of chiral secondary alcohols in microorganisms and plants is primarily achieved through the stereoselective reduction of a corresponding prochiral ketone, in this case, 5-methyl-2-hexanone (B1664664). This reduction is catalyzed by a class of enzymes known as oxidoreductases, specifically alcohol dehydrogenases (ADHs), which utilize cofactors such as NAD(P)H.

The stereochemical outcome of the reduction is determined by the specific ADH involved. Many microorganisms, including various bacteria and fungi, as well as plant tissues, have been shown to possess ADHs capable of reducing ketones to chiral alcohols with high enantioselectivity. For instance, studies using whole cells of Lactobacillus kefiri have demonstrated the asymmetric bioreduction of various prochiral ketones to their corresponding (R)-alcohols with high enantiomeric excess researchgate.net. Similarly, plant tissues, such as carrot roots (Daucus carota), have been effectively used as biocatalysts for the enantioselective reduction of ketones, often yielding the (R)-enantiomer.

The molecular mechanism involves the transfer of a hydride ion from the NAD(P)H cofactor to the carbonyl carbon of the ketone. The stereospecificity of this transfer is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds one of the two enantiotopic faces of the ketone substrate. This ensures the formation of one enantiomer of the alcohol in excess. While the specific enzymes responsible for the production of this compound have not been isolated and characterized from natural sources, the widespread occurrence of stereoselective ADHs in nature provides a clear enzymatic basis for its potential biosynthesis.

Table 2: Examples of Biocatalytic Reduction of Ketones to Chiral Alcohols

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (%) |

| Lactobacillus kefiri P2 | Acetophenone | (R)-1-Phenylethanol | 66 |

| Plant Fragments (Daucus carota) | Various Heteroaryl Ketones | (S)-Alcohols | High |

This table provides examples of the capabilities of microbial and plant-based biocatalysts to produce chiral alcohols, suggesting a potential pathway for the synthesis of this compound.

Chemoenzymatic Mimicry and Biomimetic Synthesis Inspired by Natural Biosynthesis

The high stereoselectivity of microbial and plant enzymes in producing chiral alcohols has inspired the development of chemoenzymatic and biomimetic synthetic routes. These approaches leverage the efficiency and selectivity of biocatalysts to achieve the synthesis of enantiomerically pure compounds like this compound.

Biomimetic synthesis seeks to replicate the principles of natural biosynthetic pathways in a laboratory setting. This can involve the design of synthetic catalysts that mimic the active site of alcohol dehydrogenases or the development of reaction cascades that emulate metabolic pathways. For example, the co-immobilization of multiple enzymes to carry out a series of reactions in a one-pot synthesis is a biomimetic strategy that can improve efficiency and reduce waste. The successful application of these bio-inspired methods for the synthesis of other chiral alcohols provides a strong foundation for their adaptation to produce enantiomerically pure this compound for various applications.

Q & A

How can researchers optimize the stereoselective synthesis of (2R)-5-methylhexan-2-ol to minimize racemization?

Methodological Answer:

Stereoselective synthesis requires chiral catalysts or enzymatic methods. For example, asymmetric reduction of 5-methylhex-2-en-2-one using a chiral catalyst like (R)-BINAP-Ru complexes can yield the (2R) enantiomer with high enantiomeric excess (ee). Reaction conditions (temperature, solvent polarity) must be tightly controlled to prevent racemization. Post-synthesis, chiral chromatography (e.g., HPLC with a Chiralcel OD column) or enzymatic assays using stereospecific esterases can verify enantiopurity .

What advanced spectroscopic techniques are recommended to resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies spatial proximity of protons in the chiral center to confirm stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns for functional group analysis.

- Vibrational Circular Dichroism (VCD): Resolves absolute configuration by correlating chiral centers with IR absorption patterns.

Cross-referencing with NIST spectral databases (e.g., UV/Vis and MS data) ensures accuracy .

How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

Contradictions often arise from impurities or measurement protocols. To resolve:

- Purification: Use fractional distillation or preparative GC to isolate high-purity samples (>99%).

- Standardized Protocols: Follow IUPAC guidelines for boiling point determination (e.g., ebulliometry under controlled pressure).

- Solubility Studies: Conduct titrations in standardized solvents (e.g., water, ethanol) at 25°C, reporting results with ±95% confidence intervals.

Compare findings with peer-reviewed datasets from NIST or ECHA .

What experimental designs are suitable for studying the enzymatic interactions of this compound in microbial pathways?

Methodological Answer:

- Substrate-Specific Assays: Use purified enzymes (e.g., alcohol dehydrogenases) to track kinetic parameters (, ) via UV/Vis spectroscopy (NADH/NAD+ cofactor monitoring at 340 nm).

- Isotopic Labeling: Incorporate at the chiral center to trace metabolic fate via NMR or LC-MS.

- Gene Knockout Models: Compare wild-type and mutant microbial strains to identify pathways influenced by the compound .

How can researchers mitigate risks when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control: Use fume hoods (minimum airflow 0.5 m/s) and PPE (nitrile gloves, ANSI Z87.1-rated goggles).

- First-Aid Protocols: For inhalation, administer oxygen via non-rebreather mask; for dermal contact, rinse with 0.9% saline for 15 minutes.

- Waste Management: Neutralize with 10% sodium bicarbonate before disposal in halogen-resistant containers.

Refer to SDS guidelines from NIST and OSHA-aligned sources for emergency procedures .

What computational methods are effective for predicting the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling: Predict biodegradation pathways using EPI Suite or TEST software, inputting log, p, and molecular connectivity indices.

- Molecular Dynamics (MD): Simulate adsorption on soil organic matter (e.g., humic acids) using CHARMM or AMBER force fields.

- Ecotoxicity Screening: Cross-validate with ECOSAR v2.0 to estimate LC for aquatic species .

How can researchers validate the chiral purity of this compound in multi-step synthetic routes?

Methodological Answer:

- Chiral Derivatization: React with Mosher’s acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze via NMR.

- Polarimetry: Measure specific rotation () and compare with literature values (e.g., ±95% confidence intervals from the Chiral Index Database).

- Enantioselective GC: Use β-cyclodextrin columns to separate enantiomers, calibrating with known standards .

What strategies resolve conflicting bioactivity data for this compound in pharmacological assays?

Methodological Answer:

- Dose-Response Curves: Test across a 6-log concentration range (1 nM–10 mM) to identify non-linear effects.

- Positive/Negative Controls: Include reference compounds (e.g., ibuprofen for COX inhibition) to normalize inter-assay variability.

- Meta-Analysis: Aggregate data from PubChem and ChEMBL, applying Fisher’s exact test to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.